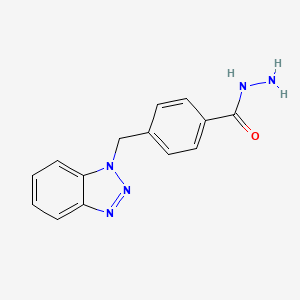

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzohydrazide

Description

Structural Significance of the Benzotriazole (B28993) Moiety in Contemporary Heterocyclic Chemistry

Benzotriazole, a fused heterocyclic system consisting of a benzene (B151609) ring merged with a 1,2,3-triazole ring, is a prominent scaffold in organic and medicinal chemistry. ijpsr.comjocpr.com Its unique structural and electronic properties make it a versatile building block in synthesis and a privileged core in many biologically active compounds. nih.govijpsr.com The benzotriazole moiety can act as a bioisosteric replacement for other groups, modulate the physicochemical properties of a molecule, and participate in various biological interactions, including hydrogen bonding and hydrophobic interactions. nih.govcurrentopinion.be

The significance of the benzotriazole ring is underscored by its presence in compounds exhibiting a wide array of pharmacological activities. ijpsr.comjocpr.com This structural unit is considered a key pharmacophore in the development of new therapeutic agents. ijpsr.comnih.gov The ability of the benzotriazole nucleus to interact with various biological targets has led to extensive research into its derivatives. nih.gov

Table 1: Reported Biological Activities of Benzotriazole Derivatives

| Biological Activity | References |

|---|---|

| Antimicrobial (Antibacterial, Antifungal) | ijpsr.comnih.govnih.gov |

| Antiviral | jocpr.comnih.gov |

| Anticancer | ijpsr.comnih.gov |

| Anti-inflammatory | ijpsr.comijpp.org.in |

| Analgesic | ijpsr.comijpp.org.in |

| Antioxidant | gsconlinepress.com |

| Anticonvulsant | thepharmajournal.com |

| Antitubercular | nih.gov |

The Benzohydrazide (B10538) Scaffold: Diverse Reactivity and Functional Potential

The benzohydrazide scaffold, characterized by a hydrazide group (-CONHNH2) attached to a benzene ring, is another crucial structural motif in synthetic and medicinal chemistry. thepharmajournal.com Hydrazides are versatile intermediates in organic synthesis, readily undergoing reactions to form a variety of heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles. researchgate.netacs.org This reactivity allows for the construction of diverse molecular architectures. mdpi.com

Beyond their synthetic utility, benzohydrazide derivatives themselves are known to possess a broad spectrum of biological activities. thepharmajournal.comnih.gov The hydrazide-hydrazone scaffold is a key feature in many compounds developed for various therapeutic areas. nih.gov The ability of the hydrazide group to act as a hydrogen bond donor and acceptor contributes to its interaction with biological macromolecules.

Table 2: Reported Biological Activities of Benzohydrazide Derivatives

| Biological Activity | References |

|---|---|

| Antimicrobial (Antibacterial, Antifungal) | researchgate.netnih.gov |

| Anticancer / Antitumor | nih.govnih.gov |

| Antitubercular | nih.gov |

| Anticonvulsant | thepharmajournal.comnih.gov |

| Anti-inflammatory | nih.gov |

| Antioxidant | nih.gov |

| Antileishmanial | nih.gov |

Rationale for Molecular Hybridization: Synergistic Potential of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzohydrazide

The molecular hybridization of the benzotriazole and benzohydrazide scaffolds into a single molecule, this compound, is a rational design strategy aimed at combining the distinct and advantageous properties of both moieties. eurekaselect.comnih.gov The core idea is that the resulting hybrid could exhibit synergistic or additive effects, leading to enhanced biological activity or a novel pharmacological profile. hilarispublisher.comhilarispublisher.com By linking the N1-position of the benzotriazole ring to the 4-position of the benzohydrazide ring via a methylene (B1212753) bridge, a unique chemical architecture is created. This specific linkage and orientation of the two pharmacophores define the molecule's three-dimensional shape and potential interaction with biological targets. The synthesis of related structures, such as 4-(1H-Azol-1-ylmethyl) benzohydrazides and 2-(1H-benzotriazol-1-yl)acetohydrazide, has been reported in the literature, providing a basis for the chemical feasibility of such hybrids. thepharmajournal.comjocpr.com

The design of novel heterocyclic architectures through molecular hybridization follows several key principles. A primary consideration is the selection of pharmacophores that are known to contribute to desired biological effects. nih.gov The goal is to create a multi-target compound or to enhance the activity towards a single target through complementary interactions. nih.gov

The creation of hybrid molecules like this compound allows for the exploration of new chemical space. nih.gov This particular hybrid combines several key molecular recognition features. The benzotriazole moiety provides a hydrophobic aromatic surface and three nitrogen atoms that can act as hydrogen bond acceptors. currentopinion.beresearchgate.net The benzohydrazide component offers another aromatic ring and a flexible hydrazide group capable of acting as both a hydrogen bond donor and acceptor. nih.gov

These features suggest that the molecule could engage in multiple types of non-covalent interactions with biological targets, such as enzymes or receptors. Theoretical and molecular docking studies on similar benzotriazole derivatives have highlighted the importance of hydrophobic interactions and hydrogen bonding in their binding affinity. currentopinion.beresearchgate.netresearchgate.net The specific arrangement of these functional groups in this compound creates a distinct pattern of electrostatic potential and shape, which could lead to novel and specific biological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzotriazol-1-ylmethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c15-16-14(20)11-7-5-10(6-8-11)9-19-13-4-2-1-3-12(13)17-18-19/h1-8H,9,15H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVOVBAYOUTXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 1h 1,2,3 Benzotriazol 1 Ylmethyl Benzohydrazide

Strategic Approaches to the Synthesis of the Benzotriazole-Benzohydrazide Core

The construction of the 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzohydrazide scaffold relies on established organic reactions, including nucleophilic substitution and condensation. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process.

Direct Synthetic Pathways: Derivatization from Benzotriazole (B28993) and Benzohydrazide (B10538) Precursors

A common and direct approach to this compound involves a two-step sequence starting from a suitably functionalized benzoate (B1203000) ester. This method first establishes the benzotriazole-benzyl linkage, followed by the formation of the hydrazide.

The initial step typically involves the N-alkylation of benzotriazole with an ester of 4-(bromomethyl)benzoic acid, such as methyl 4-(bromomethyl)benzoate (B8499459). scispace.com This reaction is a nucleophilic substitution where the nitrogen of the benzotriazole ring displaces the bromide ion. The reaction is generally carried out in the presence of a base to deprotonate the benzotriazole, thereby increasing its nucleophilicity.

The resulting ester, methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate, is then converted to the target benzohydrazide. This transformation is achieved through a condensation reaction with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comnih.gov The ester is typically refluxed with an excess of hydrazine hydrate in a protic solvent like methanol (B129727) or ethanol (B145695). nih.govgoogle.com The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the stable hydrazide.

A representative reaction scheme is presented below: Step 1: Synthesis of Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

Step 2: Synthesis of this compound

Table 1: Representative Reaction Conditions for the Direct Synthesis of this compound

| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzotriazole, Methyl 4-(bromomethyl)benzoate | K₂CO₃ | Acetonitrile | 80 | 6-8 | 85-95 |

| 2 | Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate, Hydrazine Hydrate | - | Methanol | 65 | 4-6 | 80-90 |

Multicomponent Reaction Strategies for Benzohydrazide-Benzotriazole Linkages, including Mannich Reaction Analogues

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like this compound in a single step from three or more starting materials. The Mannich reaction, a classic example of an MCR, involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. oarjbp.comnih.gov

A plausible Mannich-type reaction for the synthesis of the target compound would involve the condensation of benzotriazole (acting as the nucleophile), formaldehyde, and a benzohydrazide derivative. In this case, the N-H proton of benzotriazole is sufficiently acidic to participate in the reaction. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and the amine component, which then undergoes nucleophilic attack by the deprotonated benzotriazole.

While a direct application of the Mannich reaction to produce this compound is not extensively documented, analogous reactions with benzotriazole, formaldehyde, and various primary or secondary amines are well-established. researchgate.netresearchgate.netrsc.org These reactions demonstrate the feasibility of forming the crucial Bt-CH₂-N linkage, which is central to the structure of the target molecule.

Advanced Coupling Reactions for Aromatic and Heterocyclic Linkages

Modern organic synthesis offers a variety of advanced coupling reactions that can be adapted for the formation of the amide bond in this compound. These methods often provide milder reaction conditions and higher yields compared to traditional methods.

One such approach involves the direct coupling of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid with hydrazine using peptide coupling agents. Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are commonly used to activate the carboxylic acid, facilitating its reaction with the amine (in this case, hydrazine). cetjournal.itluxembourg-bio.com The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). This method avoids the need to first synthesize the ester intermediate.

Synthesis of Related Benzotriazole- and Benzohydrazide-Containing Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Preparation of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic Acid Derivatives

The primary intermediate for the direct synthesis is a derivative of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid, most commonly its methyl or ethyl ester. As previously mentioned, a standard method for the synthesis of methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate is the reaction of methyl 4-(bromomethyl)benzoate with benzotriazole. scispace.comchemicalbook.com

An alternative approach to a related intermediate, (1H-1,2,3-benzotriazol-1-yl)methyl benzoate, involves the reaction of N-acylbenzotriazoles with dichloromethane (B109758) (DCM) under basic conditions. nih.govrsc.orgnih.govresearchgate.net This method utilizes DCM as a C1-synthon for the methylene (B1212753) bridge.

Synthesis of Substituted Benzohydrazides through Condensation Reactions

The synthesis of substituted benzohydrazides is a well-established and versatile process. The most common method involves the condensation of a corresponding benzoic acid ester with hydrazine hydrate. thepharmajournal.comnih.govnih.govgoogle.comderpharmachemica.com This reaction is typically performed under reflux in an alcoholic solvent and generally proceeds in high yields. The resulting benzohydrazides are often crystalline solids that can be easily purified by recrystallization. This robust methodology allows for the preparation of a wide array of substituted benzohydrazides that can serve as precursors in various synthetic endeavors.

Preparation of Benzotriazole-Substituted Benzohydrazides

The preparation of this compound is achieved through a multi-step synthetic pathway commencing from commercially available starting materials. The general strategy involves the initial N-alkylation of benzotriazole followed by the conversion of an ester group into the desired hydrazide functionality.

A primary synthetic route starts with methyl 4-(bromomethyl)benzoate. researchgate.net The first step is a nucleophilic substitution reaction where the benzotriazole anion displaces the bromide ion. The reaction is typically carried out by first treating 1H-benzotriazole with a base, such as potassium hydroxide (B78521) in methanol, to generate the benzotriazolide anion. nih.gov Subsequent addition of methyl 4-(bromomethyl)benzoate to the reaction mixture leads to the formation of the intermediate ester, methyl 4-((1H-1,2,3-benzotriazol-1-yl)methyl)benzoate.

In the second step, the ester intermediate is converted to the final hydrazide product through hydrazinolysis. researchgate.netthepharmajournal.com This is accomplished by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. researchgate.netthepharmajournal.com The hydrazide precipitates upon cooling and can be purified by recrystallization. researchgate.net

Table 1: Synthetic Scheme for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1H-Benzotriazole, Methyl 4-(bromomethyl)benzoate | 1. KOH, Methanol 2. Reflux | Methyl 4-((1H-1,2,3-benzotriazol-1-yl)methyl)benzoate |

| 2 | Methyl 4-((1H-1,2,3-benzotriazol-1-yl)methyl)benzoate | Hydrazine hydrate, Ethanol, Reflux | This compound |

Optimization of Reaction Conditions for High-Yield Synthesis

The efficiency of the synthesis of this compound is highly dependent on the conditions employed in the N-alkylation step. The choice of base and solvent is critical for achieving high yields and minimizing side products. While specific optimization studies for this exact compound are not extensively detailed, principles from related N-alkylation reactions of benzotriazole can be applied.

In similar syntheses, bases such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) have been effectively used for the reaction of benzotriazole with haloacetamides. iisj.in The combination of a polar aprotic solvent like DMF facilitates the dissolution of the benzotriazolide salt and promotes the SN2 reaction. Another effective system involves potassium hydroxide in methanol, which is suitable for reactions with alkyl bromides. nih.gov The selection of the solvent can influence the reaction rate and the regioselectivity of the alkylation, as N-alkylation of benzotriazole can potentially occur at the N1 or N2 position of the triazole ring. The use of phase-transfer catalysts could also be a viable strategy to enhance the reaction rate and yield, although specific examples for this synthesis are not documented.

The subsequent hydrazinolysis step is generally robust, with ethanol being a commonly used solvent that allows for easy precipitation of the product upon completion of the reaction. researchgate.netthepharmajournal.com

Table 2: Common Solvent/Base Systems for N-Alkylation of Benzotriazole

| Solvent | Base | Typical Substrate | Reference |

| Methanol | Potassium Hydroxide (KOH) | 4-(Bromomethyl)benzonitrile | nih.gov |

| Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | 2-Chloro-N-phenylacetamide | iisj.in |

| Acetone | Potassium Carbonate (K2CO3) | Ethyl chloroacetate | researchgate.net |

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not widely available in the literature. However, the reaction mechanism and the factors influencing it can be inferred from the nature of the individual steps.

The initial N-alkylation of benzotriazole with methyl 4-(bromomethyl)benzoate is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentrations of both the benzotriazolide anion and the alkyl bromide. Factors that increase the nucleophilicity of the benzotriazolide and the electrophilicity of the benzylic carbon, while stabilizing the transition state, will enhance the reaction rate. The choice of a polar aprotic solvent, as mentioned previously, is known to accelerate SN2 reactions.

The second step, hydrazinolysis of the methyl ester, is a nucleophilic acyl substitution. The reaction rate is influenced by the nucleophilicity of hydrazine and the electrophilicity of the ester's carbonyl carbon. This reaction is typically driven to completion by using an excess of hydrazine hydrate and by the precipitation of the solid hydrazide product from the reaction medium.

Chemical Modifications and Derivatizations of this compound

The presence of a reactive hydrazide moiety (-CONHNH2) makes this compound an excellent precursor for further chemical modifications, particularly for the synthesis of Schiff bases and various heterocyclic systems.

The terminal primary amine group of the hydrazide is highly nucleophilic and readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form Schiff bases, also known as hydrazones. arjonline.orgbiointerfaceresearch.com This reaction is typically carried out by refluxing equimolar amounts of the benzohydrazide and the respective carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. arjonline.org

This reaction provides a straightforward method for introducing a wide variety of substituents into the molecule, depending on the structure of the aldehyde or ketone used. The resulting hydrazones possess the general structure R-C(O)NHN=CR'R'', where the R' and R'' groups are derived from the carbonyl compound. researchgate.net

Table 3: General Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Conditions | General Product Structure |

| This compound | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Ethanol, Reflux, cat. Acetic Acid | 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N'-(alkylidene/arylidene)benzohydrazide |

The benzohydrazide functional group is a key precursor for the synthesis of several five-membered fused heterocyclic rings, notably 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

Formation of 1,3,4-Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from this compound. A common method involves the cyclodehydration of a diacylhydrazine intermediate. nih.gov Alternatively, a one-pot synthesis can be achieved by reacting the hydrazide with a source for the second carbon atom of the oxadiazole ring, such as orthoesters or carboxylic acids under dehydrating conditions (e.g., using POCl3). nih.govjchemrev.com For instance, reaction with carbon disulfide in the presence of a base can lead to an intermediate that upon oxidative cyclization yields the corresponding oxadiazole-2-thione.

Formation of 1,2,4-Triazole-5-thiones: The synthesis of 1,2,4-triazole-5-thione derivatives from the benzohydrazide can be accomplished by reaction with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.net This reaction proceeds through the formation of a potassium dithiocarbazate intermediate, which then undergoes intramolecular cyclization upon heating to yield the 4-substituted-3-aryl-1,2,4-triazole-5-thione ring system. mdpi.com

Table 4: Cyclization Reactions of the Hydrazide Moiety

| Target Heterocycle | Key Reagents | General Conditions |

| 1,3,4-Oxadiazole | Carboxylic acids, Orthoesters | Dehydrating agents (e.g., POCl3), Heat |

| 1,2,4-Triazole-5-thione | Carbon Disulfide (CS2), Potassium Hydroxide (KOH) | Ethanol, Reflux |

Substitution Reactions on the Aromatic Rings for Structural Diversification

The introduction of various functional groups onto the aromatic skeletons of this compound can be achieved through several established synthetic protocols. The reactivity of each aromatic ring towards electrophilic or nucleophilic substitution is governed by the electronic nature of the existing substituents.

Substitution on the Benzotriazole Ring:

The benzotriazole ring system is generally considered to be electron-deficient, which can make electrophilic aromatic substitution challenging. However, under specific conditions, functionalization is achievable. Halogenation and nitration are among the most common electrophilic substitution reactions explored for the benzotriazole scaffold. It has been noted that the substitution of the benzotriazole ring with halogen atoms can be a useful method to enhance the bioactivity of its derivatives nih.gov.

For instance, the direct nitration of 1H-benzotriazole with a mixture of nitric acid and sulfuric acid can lead to the formation of nitro-substituted derivatives. The position of nitration is dependent on the reaction conditions, with 4-nitro-1H-benzotriazole being a common product under milder conditions chemicalbook.com. More forceful conditions can lead to the formation of dinitro or even trinitro derivatives clockss.org. The presence of the N-substituent in this compound would likely influence the regioselectivity of such substitutions.

Halogenation of the benzotriazole ring, typically with bromine or chlorine, can also be performed. Studies on various brominated benzotriazoles have shown that substitutions at the 5- and 6-positions are common researchgate.net. These reactions often require the use of a Lewis acid catalyst to activate the halogen.

Substitution on the Phenyl Ring of the Benzohydrazide Moiety:

Common electrophilic aromatic substitution reactions that can be envisaged for the structural diversification of the phenyl ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) could be used to install halogen atoms.

Sulfonation: Fuming sulfuric acid can be employed to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, allow for the introduction of alkyl and acyl groups, respectively.

The following interactive data table summarizes potential substitution reactions for the structural diversification of this compound on its aromatic rings. It is important to note that these are predicted outcomes based on the known reactivity of related structures, and experimental validation would be necessary to confirm the specific products and yields for this particular compound.

| Reaction Type | Aromatic Ring | Typical Reagents | Potential Substituent | Expected Position of Substitution |

| Nitration | Benzotriazole | HNO₃ / H₂SO₄ | -NO₂ | 4, 5, 6, or 7-positions |

| Halogenation | Benzotriazole | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | -Br, -Cl | 5, 6-positions |

| Nitration | Phenyl (Benzohydrazide) | HNO₃ / H₂SO₄ | -NO₂ | Ortho or Meta to the -CH₂-Bt group |

| Halogenation | Phenyl (Benzohydrazide) | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | -Br, -Cl | Ortho or Para to the -CH₂-Bt group |

| Sulfonation | Phenyl (Benzohydrazide) | Fuming H₂SO₄ | -SO₃H | Meta to the -CH₂-Bt group |

| Friedel-Crafts Acylation | Phenyl (Benzohydrazide) | RCOCl / AlCl₃ | -COR | Meta to the -CH₂-Bt group |

Note: The positions of substitution are predicted based on the directing effects of the existing substituents. The actual outcome may vary depending on the specific reaction conditions.

Further structural diversity can be achieved by subsequent chemical transformations of the newly introduced functional groups. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. Similarly, a halogen atom can serve as a handle for cross-coupling reactions to introduce a wide array of other substituents.

Advanced Spectroscopic and Structural Elucidation of 4 1h 1,2,3 Benzotriazol 1 Ylmethyl Benzohydrazide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural confirmation of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzohydrazide, offering precise insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments. In a typical analysis, the spectrum of the related compound, 1H-benzotriazole aceto-hydrazide, shows characteristic signals that can be used to predict the spectrum of the title compound. For instance, a singlet peak observed for the N-H proton of the hydrazide group is expected around δ 9.64 ppm. The protons of the terminal NH₂ group typically appear as a distinct peak as well, seen at approximately δ 4.40 ppm in analogous structures.

The methylene (B1212753) (-CH₂-) bridge protons, which link the benzotriazole (B28993) and phenyl moieties, are anticipated to produce a singlet peak around δ 5.40 ppm. The aromatic protons of the benzotriazole and the 1,4-disubstituted benzene (B151609) ring are expected to resonate in the downfield region of δ 7.3 to 8.1 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the hydrazide group is a key indicator, typically resonating in the range of 160-170 ppm. Aromatic carbons from both the benzotriazole and benzene rings will produce a series of signals between approximately 110 and 150 ppm. The methylene bridge carbon is expected to appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Hydrazide N-H | ~9.6-10.0 | Singlet |

| Benzotriazole Ar-H | ~7.8-8.1 | Multiplet |

| Benzohydrazide (B10538) Ar-H | ~7.4-7.9 | Multiplet |

| Methylene -CH₂- | ~5.4-5.8 | Singlet |

| Hydrazide -NH₂ | ~4.4-4.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-170 |

| Benzotriazole Ar-C | ~110-145 |

| Benzohydrazide Ar-C | ~125-135 |

| Methylene (-CH₂-) | ~50-55 |

To unequivocally assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This is particularly useful for assigning the protons within the benzotriazole and benzohydrazide aromatic rings by showing the connectivity between ortho- and meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each carbon atom that has an attached proton, such as the methylene carbon and the aromatic C-H carbons.

The benzotriazole moiety is known to exist in two tautomeric forms, 1H and 2H, with the 1H-tautomer generally being more stable. Variable Temperature (VT) NMR studies can provide insight into the dynamics of this potential tautomeric equilibrium. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which would indicate an exchange process occurring on the NMR timescale. However, for N-substituted benzotriazoles like the title compound, the equilibrium is locked, and tautomerism is not expected to occur at the benzotriazole nitrogen.

VT-NMR can also be used to study the conformational dynamics of the molecule, such as restricted rotation around the C-N bonds or the amide bond of the hydrazide group. Changes in the NMR spectra at lower temperatures could indicate the freezing out of different conformers.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. Based on the analysis of the closely related compound 1H-benzotriazole aceto-hydrazide, strong absorption bands corresponding to N-H stretching vibrations of the hydrazide group are expected in the region of 3000-3400 cm⁻¹. Specifically, distinct peaks around 3332 cm⁻¹ and 3064 cm⁻¹ can be attributed to these N-H stretches.

A strong, sharp absorption peak characteristic of the carbonyl (C=O) group stretching vibration is anticipated around 1660 cm⁻¹. The presence of aromatic rings is confirmed by C=C stretching vibrations within the rings, typically appearing in the 1450-1610 cm⁻¹ region. Other significant peaks include C-N stretching and N=N bending vibrations, which further support the proposed molecular structure.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H (Hydrazide) | ~3330 and ~3060 | Stretching Vibrations |

| C=O (Amide I) | ~1660 | Stretching Vibration |

| C=C (Aromatic) | ~1450-1610 | Ring Stretching |

| C-N | ~1230-1320 | Stretching Vibration |

| C-H (Aromatic) | ~750-780 | Rocking/Bending |

The hydrazide moiety (-CONHNH₂) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the molecule's solid-state packing and physical properties. In the solid-state FTIR spectrum, the presence of hydrogen bonding typically causes a broadening and a shift to lower frequency of the stretching bands of the involved groups. For example, the N-H and C=O stretching frequencies may be lower than what would be expected in the gas phase or in a non-polar solvent due to these intermolecular interactions. The analysis of these spectral shifts provides valuable information about the strength and nature of the hydrogen bonding network within the crystal lattice.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak and a series of fragment ions that provide a "fingerprint" of the molecule's structure.

The fragmentation of benzotriazole derivatives often follows predictable pathways. A primary fragmentation event for 1-substituted benzotriazoles is the loss of a stable dinitrogen molecule (N₂) from the triazole ring, leading to a radical cation. nist.gov For the title compound, key fragmentation steps would likely involve the cleavage of the bond between the methylene group and the benzotriazole nitrogen, as well as fragmentation of the benzohydrazide side chain.

A proposed fragmentation pattern based on the analysis of related structures is detailed below:

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]+• | C₁₄H₁₃N₅O+• | Molecular Ion |

| [M - N₂]+• | C₁₄H₁₃N₃O+• | Loss of dinitrogen from the benzotriazole ring |

| [M - NH₂NHCO]+ | C₇H₆N₃+ | Cleavage of the amide bond |

| C₇H₅O+ | Benzoyl cation | Fragmentation of the benzohydrazide moiety |

| C₇H₆N₃+ | Benzotriazolylmethyl cation | Cleavage of the C-C bond adjacent to the phenyl ring |

| C₆H₄N+ | Loss of N₂ from the benzotriazole fragment |

This table is interactive. You can sort and filter the data.

The development of a database of fragmentation patterns for compounds like 1,2,3-benzotriazin-4-ones aids in the identification of related structures in various samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₄H₁₃N₅O, HRMS would provide the exact mass of the molecular ion. This technique is routinely used to confirm the structure of newly synthesized benzotriazole derivatives. researchgate.netmdpi.com

The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms.

Theoretical Exact Mass Calculation:

Carbon (¹²C): 14 x 12.000000 = 168.000000

Hydrogen (¹H): 13 x 1.007825 = 13.101725

Nitrogen (¹⁴N): 5 x 14.003074 = 70.015370

Oxygen (¹⁶O): 1 x 15.994915 = 15.994915

Total Exact Mass: 267.112010 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula C₁₄H₁₃N₅O, thereby validating the compound's identity.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation.

For derivatives of 1-substituted benzotriazole, single-crystal X-ray diffraction analysis has been used to elucidate their molecular structures. ulb.ac.be These studies show that the benzotriazole ring system is typically planar. researchgate.net The data obtained from crystallographic studies, such as crystal system, space group, and unit cell dimensions, are fundamental for understanding the solid-state packing of the molecules.

Characterization of Tautomeric Forms in the Solid State

Benzotriazole can exist in two tautomeric forms: the 1H- and the 2H-tautomer. researchgate.net However, in this compound, the substitution at the N1 position of the triazole ring precludes this type of tautomerism within the ring system itself.

Attention then turns to the benzohydrazide moiety, which can theoretically exist in keto-amide (-C(=O)NHNH₂) and enol-imidic acid (-C(OH)=NNH₂) tautomeric forms. X-ray crystallographic studies of hydrazide-containing compounds almost invariably show the molecule to exist in the solid state in the keto-amide form. This preference is due to the greater stability of the keto form and its ability to participate in robust hydrogen bonding networks, which stabilize the crystal lattice. Therefore, it is expected that this compound would crystallize in its keto-amide tautomeric form. Studies on benzotriazole 1-oxide derivatives have also explored their tautomerism with the corresponding 1-hydroxybenzotriazoles in different solvents. rsc.org

Analysis of Conformational Parameters and Dihedral Angles

X-ray crystallographic studies of structurally similar compounds provide insight into the expected conformation. These molecules often adopt a non-planar, L-shaped conformation. nih.govresearchgate.net The dihedral angle is influenced by the steric and electronic nature of the substituents on the phenyl ring and the packing forces within the crystal.

The table below summarizes crystallographic data for several related (1H-1,2,3-Benzotriazol-1-ylmethyl) derivatives, highlighting the observed dihedral angles.

| Compound | Molecular Formula | Crystal System | Dihedral Angle (Benzotriazole/Benzene) | Reference |

| (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate (B1203000) | C₁₄H₁₁N₃O₂ | Monoclinic | 76.80(19)° | nih.govresearchgate.net |

| 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile | C₁₄H₁₀N₄ | Monoclinic | 69.03(6)° | nih.gov |

| 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone | C₁₅H₁₃N₃O₂ | Monoclinic | 76.21(3)° | researchgate.net |

| (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate | C₁₂H₁₅N₃O₂ | Monoclinic | 0.331(53)° | nih.gov |

| 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene | C₂₀H₁₆N₆ | Triclinic | 88.74(11)° and 85.83(10)° | nih.gov |

This table is interactive. You can sort and filter the data.

Based on these related structures, it is anticipated that the dihedral angle between the benzotriazole and phenyl rings in this compound will be significant, likely in the range of 65-90°, leading to a bent molecular conformation in the solid state.

Coordination Chemistry and Metallosupramolecular Architectures of 4 1h 1,2,3 Benzotriazol 1 Ylmethyl Benzohydrazide

Ligand Design Principles and Coordination Modes of Benzohydrazides and Benzotriazoles

The design of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzohydrazide incorporates two distinct heterocyclic moieties known for their coordinating abilities. The benzohydrazide (B10538) group is a well-established building block in coordination chemistry, offering multiple binding sites. indexcopernicus.com Similarly, the benzotriazole (B28993) unit, a fused ring system of benzene (B151609) and triazole, provides additional nitrogen donor atoms for metal complexation. mdpi.com The methylene (B1212753) bridge (-CH2-) connecting these two units provides conformational flexibility, allowing the ligand to adopt various orientations to satisfy the geometric preferences of different metal ions.

A ligand that binds to a metal ion through two or more donor atoms to form a ring structure is known as a chelating agent, and the resulting complex is called a metal chelate. researchgate.net The structure of this compound features several potential donor atoms, making it a multidentate ligand. researchgate.netasianpubs.org This allows it to form stable chelate rings with a central metal ion.

The benzohydrazide fragment can exhibit keto-enol tautomerism, which significantly influences its coordination mode. In its keto form, it can act as a neutral bidentate ligand. Upon deprotonation, the enol form can act as a mononegative bidentate or tridentate ligand. iosrjournals.orgresearchgate.net The benzotriazole ring also contains potential nitrogen donor sites. This combination of functionalities allows the hybrid ligand system to potentially coordinate as:

A bidentate ligand , using the carbonyl oxygen and the primary amine nitrogen of the hydrazide group. researchgate.net

A tridentate ligand , involving the carbonyl/enolic oxygen, the primary amine nitrogen, and a nitrogen atom from the benzotriazole ring.

A bridging ligand , where the benzohydrazide end coordinates to one metal center and the benzotriazole end coordinates to another, leading to the formation of polynuclear or coordination polymer structures.

The coordination versatility of this ligand is derived from its array of nitrogen and oxygen donor atoms. alfa-chemistry.com These "soft" and "hard" donor sites allow for complexation with a wide range of transition metals.

Carbonyl Oxygen (C=O): The amide group of the benzohydrazide moiety contains a carbonyl oxygen which is a primary coordination site. iosrjournals.org In the keto form, the ligand coordinates through this neutral oxygen atom. This is a common feature in the coordination chemistry of acyl-hydrazones. biomedgrid.com

Amine Nitrogen (NH2): The terminal -NH2 group of the hydrazide provides a nitrogen donor atom that readily participates in coordination, forming a stable five- or six-membered chelate ring with the metal ion when coordinating alongside the carbonyl oxygen. biomedgrid.com

N-heterocycle (Benzotriazole Nitrogens): The benzotriazole ring system contains three nitrogen atoms. Studies on related benzotriazole derivatives, such as 1-methylbenzotriazole, show that they typically behave as monodentate ligands, coordinating to metal ions like Zn(II) through the N3 atom of the triazole ring. mdpi.com This nitrogen atom in this compound can act as an additional coordination site, potentially leading to higher coordination numbers or the formation of bridged structures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with ligands like this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties. bohrium.com

This hybrid ligand is expected to form stable complexes with a variety of d-block transition metal ions. The synthesis generally involves mixing a solution of the ligand with a solution of the corresponding metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a solvent like ethanol (B145695) or methanol (B129727). mdpi.combiomedgrid.com The reaction mixture is often heated under reflux to ensure completion. The resulting solid complexes can then be isolated by filtration, washed, and dried.

Examples of metal ions that readily form complexes with similar benzohydrazide-based ligands include:

Cu(II), Ni(II), and Co(II): These ions are frequently used to synthesize complexes with hydrazone ligands, often resulting in octahedral, tetrahedral, or square-planar geometries. researchgate.net

Mn(II) and Fe(III): These metals also form stable chelates, with their complexes often exhibiting octahedral structures. mdpi.comiosrjournals.org

Zn(II) and Cd(II): As d¹⁰ ions, they typically form diamagnetic complexes with tetrahedral or octahedral geometries. bohrium.com

Organotin(IV): Organotin(IV) compounds are known to react with hydrazone ligands to form stable complexes. iicbe.org The synthesis involves the reaction of di- or triorganotin(IV) species with the ligand, often resulting in five-, six-, or seven-coordinate tin centers. nih.gov These complexes are frequently non-electrolytic in nature. iicbe.org

Spectroscopic methods are essential for elucidating the structure of the metal complexes and confirming the coordination of the ligand to the metal ion. sciencepublishinggroup.comjrtdd.com

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with those of its metal complexes provides direct evidence of coordination. Key spectral changes include:

A shift of the ν(C=O) (carbonyl) stretching band to a lower frequency, indicating coordination through the carbonyl oxygen. biomedgrid.com

Shifts in the ν(N-H) and δ(NH2) bands of the hydrazide moiety, suggesting the involvement of the nitrogen atom in chelation.

The appearance of new, weak bands in the far-IR region (typically 600-400 cm⁻¹), which are assigned to ν(M-O) and ν(M-N) stretching vibrations, confirming the formation of metal-ligand bonds. sciencepublishinggroup.com

Table 1: Typical IR Spectral Data (cm⁻¹) for Benzohydrazide Ligands and Their Metal Complexes

| Vibration Mode | Free Ligand | Metal Complex | Indication of Coordination |

|---|---|---|---|

| ν(N-H) | ~3200-3150 | Shift to lower or higher frequency | Involvement of NH₂ group in coordination. |

| ν(C=O) | ~1650 | Shift to lower frequency (~1600-1620) | Coordination of the carbonyl oxygen atom. |

| ν(C=N) | ~1600 | Shift in frequency | Participation of the azomethine nitrogen in coordination (if formed). |

| ν(M-N) | - | ~580-420 | Formation of a metal-nitrogen bond. sciencepublishinggroup.com |

| ν(M-O) | - | ~690-520 | Formation of a metal-oxygen bond. sciencepublishinggroup.com |

Data compiled from representative benzohydrazide complexes. mdpi.combiomedgrid.comsciencepublishinggroup.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes, typically recorded in solvents like DMF or DMSO, provide information about the electronic transitions and the geometry of the metal center. samipubco.comsebhau.edu.ly

The spectrum of the free ligand usually shows intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the C=O group. samipubco.com

Upon complexation, these bands may shift (either bathochromically or hypsochromically).

For complexes of transition metals with unfilled d-orbitals (like Cu(II), Ni(II), Co(II)), new, weaker bands may appear in the visible region. These are attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, and their positions can help in assigning the geometry of the complex. researchgate.net

Table 2: Representative Electronic Spectral Data for Transition Metal Complexes with Benzohydrazide-type Ligands

| Metal Ion | Geometry | Typical d-d Transition Bands (nm) |

|---|---|---|

| Co(II) | Octahedral | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) |

| Ni(II) | Octahedral | ³A₂g → ³T₂g, ³A₂g → ³T₁g, ³A₂g → ³T₁g(P) |

| Cu(II) | Distorted Octahedral | ²E_g → ²T₂g |

This table presents generalized transitions; specific band positions vary with the ligand field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Organotin(IV)), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand's structure and identifying the coordination sites. nih.govekb.eg

In the ¹H NMR spectrum, the signal for the N-H proton of the hydrazide moiety is expected to shift or disappear upon complexation, particularly if coordination occurs via deprotonation of the enol form. samipubco.com

The chemical shifts of aromatic protons and the methylene protons located near the coordination sites will also be affected, providing further evidence of complex formation. ekb.eg

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their proposed stoichiometry (metal-to-ligand ratio). iosrjournals.org

These physical measurements provide valuable insights into the nature and structure of the synthesized complexes.

Molar Conductivity Measurements: The molar conductivity (Λ_M) of a complex dissolved in a solvent like DMF or DMSO is measured to determine whether the anions are inside or outside the coordination sphere. researchgate.net This helps to distinguish between electrolytic and non-electrolytic complexes. sciencepublishinggroup.com For example, a complex with a molar conductivity value in the range of 0-40 Ω⁻¹ cm² mol⁻¹ in DMSO is generally considered a non-electrolyte, indicating that the anions are directly coordinated to the metal ion. iicbe.org Higher values suggest that the complex is an electrolyte (e.g., 1:1, 1:2, or 2:1).

Table 3: Molar Conductivity Ranges and Corresponding Electrolyte Types in DMSO

| Molar Conductivity (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

|---|---|

| < 40 | Non-electrolyte |

| 50 - 90 | 1:1 electrolyte |

| 100 - 140 | 2:1 electrolyte |

| > 150 | 1:2 or 1:3 electrolyte |

Ranges are approximate and can vary with the specific complex and solvent.

Magnetic Susceptibility Studies: Magnetic susceptibility measurements are performed to determine the magnetic moment (μ_eff) of the complexes, which provides information about the number of unpaired electrons on the central metal ion. fizika.si This data is crucial for determining the oxidation state and the stereochemistry of the metal ion. dalalinstitute.com

Complexes of metals like Zn(II), Cd(II), and Organotin(IV) are expected to be diamagnetic (no unpaired electrons).

For paramagnetic ions like Cu(II), Ni(II), and Co(II), the measured magnetic moment can help distinguish between different possible geometries. For instance, a Cu(II) complex with a magnetic moment of ~1.73 B.M. is indicative of one unpaired electron, consistent with an octahedral or square planar geometry. sciencepublishinggroup.com An octahedral Ni(II) complex typically has a magnetic moment in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons. iosrjournals.org

Thermal Decomposition Analysis of Metal Complexes

The thermal stability of metal complexes derived from this compound is a critical aspect of their characterization, providing insights into their structural integrity and the nature of metal-ligand interactions. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques employed to study the decomposition patterns of these coordination compounds. rsc.org

Studies on related 3d-metal complexes with benzotriazole derivatives reveal multi-stage decomposition processes. sapub.org Typically, the initial stage of decomposition, often occurring below 150°C, corresponds to the loss of lattice or coordinated water molecules, indicated by an endothermic effect in the DTA curve. sapub.org Subsequent stages at higher temperatures involve the decomposition of the organic ligand itself. sapub.org

For instance, the thermal analysis of Co(II), Ni(II), Cu(II), and Zn(II) complexes with ligands structurally similar to this compound often shows a series of exothermic peaks between 200°C and 700°C. sapub.org These peaks signify the breakdown of the benzotriazole and benzohydrazide moieties. The decomposition process is often complex, involving the fragmentation of the ligand framework and the release of gaseous products. The final residue at the end of the thermal analysis is typically the most stable metal oxide, such as CoO, NiO, CuO, or ZnO, confirming the complete degradation of the organic components. sapub.org The temperature at which major mass loss occurs can be correlated with the strength of the metal-ligand bond, with more stable complexes decomposing at higher temperatures. researchgate.net

The thermal decomposition of a benzotriazolium salt has also been investigated as a method for producing pure rhenium metal, demonstrating that the benzotriazole moiety can act as a reducing agent at elevated temperatures under an inert atmosphere. nih.gov This highlights the diverse thermal behaviors of metal-containing benzotriazole compounds.

Table 1: Representative Thermal Analysis Data for 3d-Metal Complexes with Benzotriazole/Benzohydrazide Ligands

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment | Final Product |

| [Ni(L)₂(NO₃)₂]·H₂O | ~130 | ~4-5% | Loss of H₂O molecule | NiO |

| >250 | Variable | Decomposition of organic ligand | ||

| [Co(L)₂Cl₂]·2H₂O | ~108 | ~7-8% | Loss of 2 H₂O molecules | CoCl₂ |

| >200 | Variable | Decomposition of organic ligand | ||

| [Cu(L)₂(CH₃COO)₂] | >270 | Variable | Decomposition of ligand and acetate | CuO |

| [Zn(L)₂(CH₃COO)₂]·H₂O | ~138 | ~3-4% | Loss of H₂O molecule | ZnO |

| >210 | Variable | Decomposition of ligand and acetate | ||

| Note: 'L' represents a generic benzotriazole-based ligand. Data is compiled from related systems for illustrative purposes. sapub.org |

Structural Elucidation of Coordination Complexes

X-ray Diffraction Analysis of Coordination Geometries and Ligand Conformations

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination complexes, providing unequivocal information on metal ion coordination geometries, bond lengths, bond angles, and the conformation of the ligand. rsc.org For complexes involving this compound, this technique reveals how the ligand coordinates to metal centers.

The this compound ligand offers multiple potential coordination sites: the nitrogen atoms of the benzotriazole ring, the carbonyl oxygen, and the terminal amino group of the hydrazide moiety. X-ray studies on complexes with similar benzotriazole-based ligands show that coordination frequently occurs through the N3 atom of the benzotriazole ring. researchgate.netmdpi.com The hydrazide group can act as a bidentate chelating agent, coordinating through the carbonyl oxygen and the terminal nitrogen atom, forming a stable five-membered chelate ring. at.ua This dual-coordination capability allows the ligand to act as a bridge between metal centers, leading to the formation of coordination polymers. rsc.orgresearchgate.net

The coordination geometry around the metal center is dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Tetrahedral, square planar, and octahedral geometries are commonly observed. mdpi.comresearchgate.net For instance, Zn(II) and Co(II) complexes with related benzotriazole ligands often exhibit a tetrahedral geometry, coordinating to two ligand molecules and two anionic co-ligands (e.g., chloride). rsc.orgmdpi.com In some cases, rare isomerism is observed, where the same stoichiometry can result in different geometries, such as tetrahedral versus octahedral, depending on whether co-ligands like nitrate (B79036) act in a monodentate or bidentate fashion. mdpi.com

The conformation of the ligand is also a key structural feature. In the uncoordinated state, the dihedral angle between the benzotriazole and the phenyl rings is a defining characteristic, often found to be between 69° and 77°. nih.govnih.govresearchgate.net Upon coordination, this angle may change to accommodate the steric and electronic requirements of the metal coordination sphere. The flexibility of the methylene bridge (—CH₂—) allows the two aromatic systems to rotate, adopting conformations that minimize steric hindrance within the crystal lattice. nih.gov

Table 2: Selected Crystallographic Data for Related Benzotriazole Derivatives and Complexes

| Compound | Crystal System | Space Group | Key Feature(s) | Dihedral Angle (Benzotriazole/Phenyl) | Ref. |

| (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate (B1203000) | Monoclinic | P2₁/c | L-shaped conformation | 76.80° | nih.govresearchgate.net |

| 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile | Monoclinic | P2₁/c | - | 69.03° | nih.gov |

| [ZnCl₂(Mebta)₂] | Monoclinic | P2₁/c | Tetrahedral Zn(II) center | - | mdpi.com |

| oct-[Zn(NO₃)₂(Mebta)₂] | Monoclinic | C2/c | Distorted octahedral Zn(II) | - | mdpi.com |

| {[ZnCl₂(BBM)]·CH₃OH}n | Orthorhombic | Pccn | 1D square-wave chain polymer | - | researchgate.net |

| Note: Mebta = 1-methylbenzotriazole; BBM = 2,2-(1,4-butanediyl)bis-1,3-benzimidazole. |

Supramolecular Interactions in Crystal Lattices of Complexes

Hydrogen bonds are particularly prominent due to the presence of the N-H group in the hydrazide moiety and potentially C-H donors from the aromatic rings. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen, the uncoordinated nitrogen atoms of the benzotriazole ring, and anionic co-ligands can act as acceptors. mdpi.com These interactions can link adjacent complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.netmdpi.com

π-π stacking is another key interaction, occurring between the electron-rich benzotriazole and phenyl rings of adjacent ligands. nih.govtandfonline.com These interactions are characterized by face-to-face or offset arrangements of the aromatic planes, with typical centroid-to-centroid distances in the range of 3.5 to 4.0 Å. nih.govresearchgate.net Such stacking can organize the complexes into columnar arrays and contribute significantly to the thermodynamic stability of the crystal lattice. mdpi.com

Additionally, weaker C-H···π interactions, where a C-H bond from one molecule points towards the center of an aromatic ring of a neighboring molecule, can further guide the crystal packing. nih.gov The interplay of these varied supramolecular forces dictates the final crystal structure, influencing properties such as solubility and thermal stability. The self-assembly process guided by these interactions can lead to the formation of intricate and predictable metallosupramolecular architectures. nih.gov

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure of Complexes

DFT Investigations of Metal-Ligand Orbital Interactions and Charge Distribution

Density Functional Theory (DFT) has emerged as a powerful computational tool for gaining deep insights into the electronic structure and bonding of metal complexes. nih.gov For complexes of this compound, DFT calculations can be used to optimize molecular geometries, which can then be compared with experimental data from X-ray diffraction. doi.org

A key aspect of these investigations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and composition of these orbitals are fundamental to understanding the reactivity and electronic properties of the complexes. doi.org In a typical complex, the HOMO may have significant character from the metal d-orbitals or the organic ligand, while the LUMO is often localized on the ligand. The HOMO-LUMO energy gap is an indicator of the complex's kinetic stability and electrical transport properties. doi.org

DFT studies allow for the quantification of charge distribution within the complex through methods like Natural Bond Orbital (NBO) analysis. This provides information on the degree of covalent versus ionic character in the metal-ligand bonds and helps to identify the primary donor and acceptor orbitals involved in the coordination. nih.gov For instance, analysis can confirm that coordination occurs through lone pairs on the nitrogen and oxygen atoms of the ligand donating electron density to vacant orbitals on the metal center. Quantum Theory of Atoms in Molecules (QTAIM) computations can also be used to characterize the nature of coordination bonds and weaker non-covalent interactions within the structure. nih.gov Such calculations have been used to elucidate the adsorption mechanism of benzotriazole on metal surfaces, distinguishing between physisorption and chemisorption based on adsorption energies and charge transfer. researchgate.net

Prediction of Spin States and Electronic Transitions within the Complex Architectures

Theoretical methods, particularly time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of coordination complexes. nih.gov These calculations can predict the energies and intensities of electronic transitions, which can be correlated with experimental UV-Vis spectra. nih.gov

For complexes of this compound with transition metals, the electronic spectra are typically characterized by several types of transitions. Ligand-centered (LC) transitions, usually occurring in the UV region, correspond to π → π* or n → π* transitions within the aromatic rings of the ligand. More significant are the charge-transfer transitions, which include metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT). nih.gov TD-DFT calculations can identify the specific orbitals involved in these transitions, for example, an excitation from a metal d-orbital-based HOMO to a ligand π*-orbital-based LUMO in an MLCT band. nih.gov The position and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the coordination environment.

Furthermore, DFT calculations can be used to predict the ground-state spin multiplicity (spin state) of complexes, particularly for metals like Fe(II/III) and Co(II/III) where multiple spin states are possible. By calculating the relative energies of different spin states (e.g., high-spin vs. low-spin for an octahedral complex), the most stable electronic configuration can be determined. This is crucial for understanding the magnetic properties of the material. The calculated spin density distribution reveals how the unpaired electrons are delocalized over the metal ion and the ligand framework.

Advanced Research Applications and Future Perspectives

Applications in Advanced Materials Science (Excluding Corrosion Inhibitors)

A review of scientific literature did not yield specific research detailing the integration of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzohydrazide into advanced materials. The following subsections outline potential, yet currently undocumented, applications based on the known properties of its constituent chemical moieties.

Integration into Functional Polymers and Coatings

There is no specific information available in the reviewed literature regarding the integration of this compound into functional polymers and coatings for applications other than corrosion inhibition.

Precursors for Specialized Organic Materials (e.g., OLEDs, Photovoltaic Cells)

While benzotriazole (B28993) derivatives have been investigated for applications in energetic materials, there is no specific information in the reviewed literature concerning the use of this compound as a precursor for specialized organic materials such as OLEDs or photovoltaic cells. researchgate.net

Methodological Contributions to Analytical Chemistry

No specific applications of this compound in analytical chemistry have been documented in the reviewed scientific literature. The potential applications described below are based on the general chemical properties of benzotriazole and hydrazide compounds.

Development of Chemosensors and Recognition Elements for Specific Analytes (e.g., metal ions, anions, organic molecules)

There is currently no available research on the development of chemosensors or recognition elements based on this compound for the detection of specific analytes.

Strategies for Further Molecular Engineering of Benzotriazole-Benzohydrazide Hybrids

The molecular structure of this compound, which combines a benzotriazole and a benzohydrazide (B10538) moiety, offers several avenues for molecular engineering to develop new derivatives with tailored properties. The general approach in modern medicinal and materials chemistry involves creating hybrid molecules that contain multiple pharmacophore or functional fragments to enhance therapeutic efficacy or material performance. nih.gov

Strategies for the molecular engineering of benzotriazole-benzohydrazide hybrids can be broadly categorized based on modifications to the core scaffolds and the linker connecting them.

Modification of the Benzotriazole Moiety:

Substitution on the Benzene (B151609) Ring: The introduction of various substituents, such as electron-donating or electron-withdrawing groups, onto the benzene ring of the benzotriazole moiety can significantly influence the electronic properties and biological activity of the resulting molecule. Structure-activity relationship (SAR) studies on other benzotriazole derivatives have shown that such modifications can modulate their antimicrobial, antiviral, and anticancer activities. mdpi.comnih.gov For instance, the presence of specific substituents can impact the molecule's ability to interact with biological targets. nih.gov

Modification of the Benzohydrazide Moiety:

Substitution on the Phenyl Ring: Similar to the benzotriazole ring, the phenyl ring of the benzohydrazide moiety can be substituted to alter the compound's properties. For example, in a series of benzotriazole derivatives, the presence of a 4-chloro substitution on a phenyl ring resulted in enhanced CNS depressant activity. researchgate.net

Derivatization of the Hydrazide Group: The hydrazide functional group is a key site for modification. It can be reacted with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide range of biological activities. researchgate.net This approach allows for the introduction of diverse structural motifs, potentially leading to new compounds with enhanced or novel functionalities.

Alteration of the Linker:

Methylene (B1212753) Bridge Modification: The methylene bridge (-CH2-) connecting the benzotriazole and benzohydrazide moieties can be altered in terms of length and flexibility. The nature of the linker has been shown to be crucial in the design of hybrid molecules, influencing their ability to interact with specific targets. nih.gov

The synthesis of such engineered hybrids can be achieved through multi-step synthetic strategies, often involving condensation and cyclization reactions. acs.org The characterization of these new derivatives would typically involve spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structures. nih.gov

Interactive Data Table: Potential Molecular Engineering Strategies

| Structural Component | Modification Strategy | Potential Outcome | Relevant Findings from Similar Compounds |

| Benzotriazole Moiety | Substitution on the benzene ring (e.g., with halogens, alkyl, or alkoxy groups) | Altered electronic properties, enhanced biological activity. | SAR studies show substituent effects on antiviral and antimicrobial properties. mdpi.comnih.gov |

| Benzohydrazide Moiety | Substitution on the phenyl ring (e.g., with chloro or nitro groups) | Modified pharmacokinetic and pharmacodynamic properties. | 4-Chloro substitution led to increased CNS depressant activity in a related series. researchgate.net |

| Hydrazide Group | Reaction with aldehydes/ketones to form hydrazones. | Introduction of diverse functionalities, leading to new biological activities. | Hydrazone derivatives of other heterocyclic compounds exhibit significant biological activities. researchgate.net |

| Methylene Linker | Variation in length and flexibility. | Optimized interaction with biological targets or material matrices. | Linker length is critical for the activity of other hybrid molecules. nih.gov |

Rational Design of New Derivatives with Tunable Chemical Properties

The rational design of new derivatives of this compound is a promising avenue for modulating its chemical and biological properties. The inherent structural features of this molecule, namely the benzotriazole, phenyl, and hydrazide groups, offer multiple sites for chemical modification. Computational studies, including molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, play a pivotal role in guiding the synthesis of novel analogues with enhanced efficacy and favorable pharmacokinetic profiles.

The benzotriazole moiety is a well-established bioisostere, capable of mimicking other functional groups to improve biological activity or physicochemical properties. nih.gov By substituting the benzene ring of the benzotriazole, it is possible to influence the electronic and steric properties of the entire molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the triazole nitrogens, thereby affecting the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Similarly, the phenyl ring of the benzohydrazide portion can be functionalized to explore structure-activity relationships (SAR). The synthesis of derivatives with various substituents on this ring can lead to compounds with a spectrum of biological activities. For example, the presence of a trifluoromethyl group has been shown in related benzohydrazide derivatives to be a key determinant for acetylcholinesterase and butyrylcholinesterase inhibition. nih.gov

The hydrazide group itself is a versatile linker and can be a key interaction point with biological macromolecules. The design of hydrazones by reacting the hydrazide with various aldehydes and ketones is a common strategy to create a library of derivatives with diverse biological activities. researchgate.net The resulting N'-substituted derivatives can exhibit a range of pharmacological effects, including antimicrobial and anti-inflammatory properties.

Bioisosterism and scaffold hopping are advanced drug design strategies that can be applied to the this compound scaffold. rsc.org For example, the 4-hydroxy-1,2,3-triazole moiety has been explored as a bioisostere for carboxylic acids, offering a way to modulate acidity and improve pharmacokinetic profiles. rsc.org This approach could be adapted to design novel analogues of the target compound with improved characteristics.

| Modification Site | Potential Substituents | Anticipated Effect on Properties |

|---|---|---|

| Benzotriazole Ring | Halogens, Alkyl, Alkoxy, Nitro | Modulation of electronic properties and lipophilicity |

| Phenyl Ring | Trifluoromethyl, Methoxy (B1213986), Cyano | Alteration of biological activity and target specificity |

| Hydrazide Moiety | Formation of hydrazones with various aldehydes/ketones | Generation of diverse biological activities |

Exploration of Novel Synthetic Pathways and Mechanistic Studies

The synthesis of this compound and its derivatives is a key area of research. The parent compound can be prepared from methyl 4-(bromomethyl)benzoate (B8499459), which is reacted with benzotriazole, followed by treatment with hydrazine (B178648) hydrate (B1144303). researchgate.net

| Step | Reactants | Key Transformation |

|---|---|---|

| 1 | Methyl 4-(bromomethyl)benzoate, Benzotriazole | N-alkylation of benzotriazole |

| 2 | Resulting ester, Hydrazine hydrate | Conversion of ester to hydrazide |

Further exploration of synthetic pathways could involve microwave-assisted synthesis, which has been shown to be effective for the N-alkylation of benzotriazole, often leading to shorter reaction times and improved yields. nih.gov Mechanistic studies of these reactions, including kinetic and computational analyses, can provide a deeper understanding of the reaction pathways and help in optimizing reaction conditions. For instance, theoretical calculations can be employed to study the geometry and electronic structure of reactants, transition states, and products, shedding light on the reaction mechanism. jocpr.com

The synthesis of derivatives often involves multi-step procedures. For example, the preparation of N-acylbenzotriazoles, which are stable and versatile acylating agents, can be achieved by reacting carboxylic acids with 1H-benzotriazole in the presence of coupling agents. organic-chemistry.org These intermediates can then be used to synthesize a variety of amides and esters.

The characterization of newly synthesized compounds is crucial and typically involves a combination of spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. mdpi.comnih.gov Single-crystal X-ray diffraction can provide definitive structural information, including bond lengths, bond angles, and crystal packing. nih.govnih.gov

Broader Impact and Interdisciplinary Research Opportunities in Chemical Sciences

The this compound scaffold holds significant potential for interdisciplinary research, spanning medicinal chemistry, materials science, and analytical chemistry. The benzotriazole and benzohydrazide moieties are known to be present in compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.gov This makes the target compound and its derivatives attractive candidates for drug discovery programs.

In materials science, benzotriazole derivatives are utilized as corrosion inhibitors and in the development of coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to the formation of complex supramolecular architectures with potential applications in catalysis, gas storage, and sensing. The synthesis of ligands like 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene highlights the utility of the benzotriazol-1-ylmethyl moiety in constructing such materials. nih.gov

The hydrazide functionality also contributes to the interdisciplinary appeal of this compound. Hydrazides and their hydrazone derivatives are known to form stable complexes with various metal ions, which can be explored for applications in analytical chemistry as sensors or in catalysis.

The intersection of experimental and computational chemistry presents a significant opportunity for advancing research on this compound. For example, computational studies can be used to predict the binding affinity of designed derivatives to specific biological targets, thereby prioritizing synthetic efforts. nih.gov Furthermore, theoretical calculations can aid in understanding the spectroscopic properties and reactivity of these molecules. jocpr.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzohydrazide?

- Methodological Answer : The synthesis typically involves a multi-step reaction starting with benzotriazole derivatives and benzohydrazide precursors. For example, hydrazine hydrate is refluxed with ester intermediates in ethanol to form the benzohydrazide core, followed by functionalization with the benzotriazole moiety under controlled conditions. Purification is achieved via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the hydrazide backbone and benzotriazole substitution pattern.

- IR spectroscopy : Identifies characteristic bands (e.g., C=O at ~1640 cm⁻¹, N-H at ~3190 cm⁻¹) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Strict control of reaction parameters (e.g., temperature, solvent purity, stoichiometry) is critical. For instance, refluxing hydrazine hydrate with esters in ethanol for 3 hours ensures consistent yields. Documenting recrystallization solvents (e.g., ethanol) and filtration methods minimizes batch variability .

Advanced Research Questions

Q. What strategies optimize reaction yields and selectivity for derivatives of this compound?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

- Catalytic systems : Transition-metal catalysts (e.g., Pd) may facilitate cross-coupling reactions for functionalized derivatives .

Q. How can computational methods reconcile discrepancies between experimental and theoretical data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry and electronic properties. Discrepancies in bond lengths or vibrational frequencies may arise from solvent effects or crystal packing, necessitating implicit solvation models or periodic boundary conditions in simulations .

Q. What role do substituents play in modulating the biological activity of benzotriazole-benzohydrazide hybrids?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂) enhance hydrogen-bonding interactions with biological targets.

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like kinases or proteases. For example, benzotriazole derivatives show potential as inhibitors in cancer pathways .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Stability studies under varying pH (2–12), temperature (25–80°C), and light exposure are conducted via HPLC or UV-Vis monitoring. For instance, the benzotriazole group confers thermal stability up to 150°C, while hydrazide bonds may hydrolyze under acidic conditions .

Q. What advanced techniques validate non-covalent interactions in crystal structures of this compound?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystalline phases.

- Lattice energy calculations : Compares experimental and computed lattice energies to assess packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.